molecular formula C8H10ClNS B6159234 2-(3-chlorothiophen-2-yl)pyrrolidine CAS No. 1270474-11-7

2-(3-chlorothiophen-2-yl)pyrrolidine

Cat. No.: B6159234
CAS No.: 1270474-11-7
M. Wt: 187.69 g/mol
InChI Key: VWFUUDCALRFEGJ-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)pyrrolidine ( 1270474-11-7) is a high-value chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that enhances molecular complexity and is widely used in drug discovery for its ability to improve solubility and explore three-dimensional pharmacophore space . The 3-chlorothiophene moiety is a key structural feature found in compounds with documented biological activity. Structurally similar pyrrolidine derivatives, particularly those incorporating a thiophene ring, have demonstrated potent pharmacological effects in preclinical studies, showing promise as potent antiseizure and antinociceptive agents in models of epilepsy and neuropathic pain . Research into these analogues suggests a mechanism of action that may involve interaction with neuronal voltage-sensitive sodium channels . Furthermore, pyrrolidine-based compounds are known to be investigated as modulators of various biological targets, including the CB2 receptor, highlighting the therapeutic potential of this chemical class . With a molecular formula of C8H10ClNS and a molecular weight of 187.70 , this reagent serves as a versatile precursor for the synthesis of more complex molecules. It is supplied for research purposes to support the development of novel therapeutic agents for neurological disorders and pain. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270474-11-7

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)pyrrolidine

InChI

InChI=1S/C8H10ClNS/c9-6-3-5-11-8(6)7-2-1-4-10-7/h3,5,7,10H,1-2,4H2

InChI Key

VWFUUDCALRFEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CS2)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 3 Chlorothiophen 2 Yl Pyrrolidine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for 2-(3-chlorothiophen-2-yl)pyrrolidine

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections. The most logical approach involves separating the pyrrolidine (B122466) ring and the 3-chlorothiophene (B103000) moiety. This leads to two primary synthons: a 2-substituted pyrrolidine precursor and a 3-chlorothiophene unit.

Key Disconnections:

C-C Bond Disconnection: The bond between the pyrrolidine C2 carbon and the thiophene (B33073) C2 carbon is a primary point for disconnection. This suggests a coupling reaction, such as a Grignard or lithiation reaction, between a 2-lithiopyrrolidine derivative and 2-bromo-3-chlorothiophene, or a similar cross-coupling strategy.

Pyrrolidine Ring Formation: The pyrrolidine ring itself can be disconnected through various strategies. A common disconnection is at the C-N bond, suggesting an intramolecular cyclization of an amino-haloalkane or a related precursor. Another approach is to break two C-C bonds, pointing towards a cycloaddition reaction.

Thiophene Ring Synthesis: While less common for this specific target, the thiophene ring could be constructed from acyclic precursors, although direct functionalization of a pre-existing thiophene ring is generally more efficient.

This analysis highlights the need for robust methods for both pyrrolidine synthesis with stereochemical control and the introduction of the specific chlorothiophene substituent.

Approaches to Pyrrolidine Core Construction with Stereochemical Control

The synthesis of enantiomerically pure or enriched pyrrolidines is a central challenge. Several powerful methodologies have been developed to achieve this, ensuring the desired stereochemistry at the C2 position. mdpi.commdpi.comnih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) for Pyrrolidine Ring Formation

1,3-Dipolar cycloadditions are a powerful tool for the construction of five-membered heterocyclic rings like pyrrolidines. osaka-u.ac.jp This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile (an alkene). isca.mersc.org The stereochemistry of the resulting pyrrolidine can often be controlled by the geometry of the reactants and the use of chiral auxiliaries or catalysts. rsc.org

For the synthesis of this compound, a potential strategy would involve the reaction of an azomethine ylide with a vinyl-substituted 3-chlorothiophene derivative. The regioselectivity of this reaction would be crucial to ensure the desired 2-substituted product. isca.me

Reaction TypeReactantsKey Features
1,3-Dipolar CycloadditionAzomethine Ylide + AlkeneForms pyrrolidine ring in a single step. Stereochemistry can be controlled.
Intramolecular [3+2] CycloadditionGlycine derivativesCan be used to form fused pyrrolidine ring systems. mdpi.com

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral pyrrolidines. mdpi.commdpi.com This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Organocatalysis: Proline and its derivatives are prominent organocatalysts for various asymmetric transformations that can lead to chiral pyrrolidines. mdpi.comnih.gov For instance, asymmetric Michael additions to α,β-unsaturated aldehydes or ketones, catalyzed by chiral pyrrolidine-based catalysts, can generate precursors that can be cyclized to form the desired ring. mdpi.com

Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are widely used in asymmetric hydrogenations, allylic substitutions, and C-H insertion reactions to produce chiral pyrrolidines. acs.orgnih.gov For example, the asymmetric hydrogenation of a suitable pyrrole (B145914) precursor could yield the desired chiral pyrrolidine.

Catalysis TypeCatalyst ExamplesApplicable Reactions
OrganocatalysisProline, Diarylprolinol silyl (B83357) ethersMichael Addition, Aldol (B89426) Reaction, Mannich Reaction mdpi.commdpi.com
Metal CatalysisRhodium, Iridium, Palladium complexesAsymmetric Hydrogenation, Allylic Alkylation, C-H Activation acs.orgnih.gov

Kinetic Resolution Strategies for Enantiopure Pyrrolidine Derivatives

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the other enantiomer in excess. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful method, often employing lipases to selectively acylate one enantiomer of a racemic pyrrolidine derivative, allowing for the separation of the acylated product from the unreacted enantiomer. rsc.org While the theoretical maximum yield for the resolved enantiomer is 50%, dynamic kinetic resolution (DKR) can overcome this limitation by continuously racemizing the starting material, potentially leading to yields approaching 100%. rsc.org

Resolution MethodKey FeatureTypical Yield
Kinetic ResolutionDifferential reaction rates of enantiomers< 50% for one enantiomer
Dynamic Kinetic ResolutionRacemization of starting material coupled with resolution> 50% (theoretically up to 100%)

Intramolecular Cyclization Routes to Pyrrolidine Rings

Intramolecular cyclization is a direct and efficient method for forming the pyrrolidine ring. acs.orgcolab.ws This strategy typically involves a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, which react to form the cyclic structure.

Common precursors for intramolecular cyclization include:

γ-Amino halides or sulfonates: The amino group displaces the leaving group in an SN2 reaction to form the pyrrolidine ring.

Unsaturated amines: Radical or metal-catalyzed cyclization of δ,ε-unsaturated amines can also lead to the formation of the pyrrolidine ring. researchgate.net

The stereochemistry of the final product can be controlled by using a chiral starting material or by employing a chiral catalyst in the cyclization step.

Introduction and Functionalization of the Chlorothiophene Moiety

The 3-chlorothiophene unit can be introduced either before or after the formation of the pyrrolidine ring.

Pre-functionalization of Thiophene: Starting with 3-chlorothiophene nih.govsigmaaldrich.com, further functionalization at the 2-position is necessary to enable coupling with the pyrrolidine precursor. This can be achieved through:

Lithiation/Bromination: Treatment of 3-chlorothiophene with a strong base like n-butyllithium followed by quenching with an electrophile (e.g., bromine) can introduce a handle for subsequent coupling reactions. wikipedia.org

Friedel-Crafts Acylation: Reaction with an appropriate acyl chloride in the presence of a Lewis acid can introduce a carbonyl group at the 2-position, which can then be transformed into the desired linkage. nih.gov

Chloromethylation: Reaction of 3-chlorothiophene with paraformaldehyde and hydrochloric acid can introduce a chloromethyl group, which can be a versatile precursor for further transformations. google.com

Post-functionalization of a Thienylpyrrolidine: An alternative strategy involves first synthesizing 2-(thiophen-2-yl)pyrrolidine (B129391) and then introducing the chlorine atom at the 3-position of the thiophene ring. However, this approach can be challenging due to the directing effects of the pyrrolidine substituent and the potential for multiple halogenation products. youtube.com Direct chlorination of thiophene itself often leads to a mixture of chlorinated products. google.com

Recent advances in C-H functionalization offer promising routes for the direct coupling of thiophenes with other moieties, which could be applied to the synthesis of this compound. nih.gov

Functionalization MethodReagentsPosition of Functionalization
Lithiationn-ButyllithiumPrimarily at the 2-position of thiophene wikipedia.org
Friedel-Crafts AcylationAcyl chloride, Lewis acidPrimarily at the 2-position of thiophene nih.gov
ChloromethylationParaformaldehyde, HClCan occur at various positions google.com

Halogenation and Coupling Reactions for Thiophene Ring Derivatization

The direct halogenation of a pre-formed 2-(pyrrolidin-2-yl)thiophene core is a primary strategy for introducing a handle for further functionalization. The thiophene ring is susceptible to electrophilic substitution, and reagents like N-chlorosuccinimide (NCS) can be employed for chlorination. The position of halogenation is directed by the existing pyrrolidine substituent.

Once the halogenated thiophene is obtained, a wide array of coupling reactions can be utilized to introduce further diversity. For instance, Suzuki, Stille, and Heck couplings allow for the formation of carbon-carbon bonds, enabling the attachment of various alkyl, aryl, and vinyl groups. These reactions typically employ a palladium catalyst and a suitable base. wiley.comnih.gov

For the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, a common method involves the splicing of a nitrogen-containing heterocycle, such as nicotinic acid, with a thiophene moiety. mdpi.com This approach has been used to create a series of novel compounds with potential fungicidal activity. mdpi.com

Formation of the Pyrrolidine-Thiophene Linkage

The crucial bond connecting the pyrrolidine and thiophene rings can be established through several synthetic approaches.

A common method for the synthesis of 2-(3-chlorophenyl)-pyrrolidine involves the reaction of a substituted benzoic acid with thionyl chloride in absolute ethyl alcohol, followed by a series of further reactions. chemicalbook.com Another approach involves the reaction of 3-(hydroxymethyl)pyrrolidine with thiophene-2-carbaldehyde, typically in a solvent like dichloromethane (B109758) and with a catalyst such as triethylamine. evitachem.com

A theoretical study using DFT calculations investigated the nucleophilic aromatic substitution (SNAr) mechanism of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.gov The reaction proceeds in a stepwise manner, starting with the addition of pyrrolidine to the C2 position of the thiophene, followed by the elimination of methanol. nih.gov The presence of excess pyrrolidine can catalyze the proton transfer step. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forging the C-C bond between the thiophene and pyrrolidine precursors. wiley.comacs.orgresearchgate.net These methods offer high efficiency and functional group tolerance.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalyst/ReagentsDescription
Suzuki CouplingPd(PPh₃)₄, BaseCouples a thiophene-boronic acid with a pyrrolidine-halide (or triflate).
Stille CouplingPd(PPh₃)₄Couples a thiophene-organostannane with a pyrrolidine-halide.
Negishi CouplingPd or Ni catalystCouples a thiophene-organozinc reagent with a pyrrolidine-halide. acs.org
Buchwald-Hartwig AminationPd catalyst, LigandForms the C-N bond directly by coupling a thiophene halide with a pyrrolidine.

These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of palladium-catalyzed couplings. wiley.com The synthesis of pyridine-containing biaryls can be challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling reactions. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. rsc.org

One such strategy involves the reaction of a phenyl pyruvic ester derivative, an aldehyde, and an amine to yield pyrrolidine-2,3-diones in a one-pot synthesis. nih.gov This method has been optimized to produce both monomeric and dimeric scaffolds. nih.gov Another example is a two-step MCR for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a solid acid catalyst. rsc.org

The 1,3-dipolar cycloaddition is a classic method for preparing five-membered heterocycles like pyrrolidine. nih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, and a dipolarophile, typically an alkene. nih.gov Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions provide a powerful approach for synthesizing pyrrolidine-containing polycycles. mdpi.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of stereoselective syntheses is of paramount importance.

Several strategies have been developed for the stereoselective synthesis of pyrrolidine derivatives. One approach is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which yields densely substituted pyrrolidines with high regio- and diastereoselectivity. nih.gov The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. nih.gov

Another strategy involves the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, which has been used to synthesize 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. nih.gov

For the synthesis of polyhydroxylated pyrrolidine alkaloids, a highly diastereoselective synthesis of (±)-codonopsinol B has been reported. beilstein-journals.org This strategy relies on the trans-stereoselective epoxidation of a 2,3-dihydroisoxazole and a syn-selective α-chelation-controlled addition of a vinyl Grignard reagent to an isoxazolidine-4,5-diol intermediate. beilstein-journals.org

Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov This approach is valuable for exploring the chemical space around a lead compound and identifying analogues with improved properties.

Starting from a common scaffold, such as this compound, various functional groups can be introduced at different positions of the pyrrolidine and thiophene rings. For example, the pyrrolidine nitrogen can be functionalized with a variety of substituents through acylation, alkylation, or reductive amination. The thiophene ring can be further derivatized using the cross-coupling reactions mentioned previously.

A study on the synthesis of pyrrolidine-2,3-dione (B1313883) scaffolds utilized a multicomponent reaction to create a library of monomeric and dimeric compounds with potential antimicrobial properties. nih.gov This approach highlights the power of DOS in generating novel bioactive molecules.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Chlorothiophen 2 Yl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(3-chlorothiophen-2-yl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrrolidine (B122466) and thiophene (B33073) rings. The pyrrolidine protons would typically appear as complex multiplets in the upfield region (approximately 1.5-4.5 ppm), while the thiophene protons would be found in the aromatic region (approximately 6.8-7.5 ppm). The proton on the chiral carbon (C2 of the pyrrolidine) would likely appear as a multiplet due to coupling with adjacent protons. The N-H proton of the pyrrolidine ring would present as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The pyrrolidine carbons are expected in the aliphatic region (approximately 25-65 ppm), while the thiophene carbons would appear further downfield (approximately 120-140 ppm). The carbon atom bonded to the chlorine atom (C3 of the thiophene) would have its chemical shift influenced by the electronegative halogen.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the molecule's stereochemistry. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.orgoxinst.com It would be used to trace the connectivity of protons within the pyrrolidine ring, confirming the sequence of the methylene (B1212753) groups and their coupling to the C2 proton. It would also show the coupling between the two adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. columbia.edu It provides a definitive assignment of each proton to its corresponding carbon atom, resolving any ambiguities from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to four bonds. columbia.eduresearchgate.net This is particularly vital for connecting the pyrrolidine and thiophene rings. A key correlation would be expected between the proton at C2 of the pyrrolidine and the carbons of the thiophene ring (C2' and C3'), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. harvard.edu This is essential for determining the relative stereochemistry. For this compound, NOESY could reveal the spatial proximity between the proton at the chiral C2 center and other protons on the pyrrolidine ring, helping to define the ring's conformation and the substituent's orientation.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural insights through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

For this compound (C₈H₁₀ClNS), HRMS would confirm the molecular formula by matching the experimental m/z value to the theoretical value (187.02225 for the [M]⁺ ion). uni.lu Analysis of the isotopic pattern for the molecular ion would clearly show the presence of one chlorine atom (due to the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes) and one sulfur atom.

Electron ionization (EI) would induce fragmentation, providing structural information. A plausible fragmentation pathway could involve:

Alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines, leading to the loss of a C₄H₈ radical and formation of a stable iminium ion.

Cleavage of the C-C bond between the two rings, resulting in ions corresponding to the pyrrolidine cation or the chlorothiophene cation.

Loss of a chlorine atom or HCl from the thiophene ring.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Separation

Given the chirality of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating its enantiomers and quantifying its enantiomeric purity. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov

The selection of the CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a wide range of chiral compounds, including those with amine functionalities. nih.govnih.gov The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. By analyzing a racemic mixture, a method can be developed to separate the two enantiomers. This method can then be applied to synthesized samples to determine the enantiomeric excess (ee), a measure of enantiomeric purity.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. mdpi.com If a suitable single crystal of one of the enantiomers of this compound (often co-crystallized with a chiral acid) can be grown, this technique can provide an unambiguous determination of its absolute configuration ((R) or (S)). rsc.org

The analysis yields a precise 3D map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined. This provides accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.netsciencepublishinggroup.com This information reveals the preferred conformation of the pyrrolidine ring (e.g., envelope or twisted conformation) and the relative orientation of the thiophene substituent in the solid state. The crystal packing arrangement, which shows how molecules interact with each other through intermolecular forces like hydrogen bonding, can also be elucidated.

Computational and Theoretical Investigations of 2 3 Chlorothiophen 2 Yl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the molecular structure and the distribution of electrons.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3-chlorothiophen-2-yl)pyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization or energy minimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. The calculations would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVDZ) to approximate the complex interactions within the molecule. wuxibiology.comnih.govresearchgate.net The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. wikipedia.org

No specific published DFT geometry optimization data for this compound were found.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the site of nucleophilic attack. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for electrophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more reactive. For this compound, FMO analysis would map the electron density of these orbitals to predict which atoms are most likely to participate in chemical reactions.

No specific published HOMO/LUMO analysis or energy gap data for this compound were found.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the pyrrolidine (B122466) ring and its connection to the thiophene (B33073) ring means that this compound can exist in various spatial arrangements or conformations. Understanding these conformations is crucial as they can influence the molecule's physical properties and biological activity.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

No specific published MD simulation studies or conformational landscapes for this compound were found.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for structure verification and interpretation of experimental spectra. DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, is a common approach for these predictions. mdpi.commdpi.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govchemrxiv.org Comparing predicted NMR spectra with experimental data helps confirm the correct structure among possible isomers or conformers. nih.gov

While general methodologies for NMR prediction are well-established, no specific in silico predicted NMR chemical shifts for this compound have been published.

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical chemistry can be used to explore the step-by-step process of a chemical reaction, known as the reaction mechanism. For reactions involving this compound, computational studies would map the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, chemists can determine the activation energy barriers for each step, which dictates the reaction rate. beilstein-journals.org These studies can clarify how the molecule is formed or how it reacts with other chemical species, providing insights that are often difficult to obtain through experiments alone.

No specific published theoretical studies on the reaction mechanisms involving this compound were found.

Molecular Docking and Binding Site Analysis of this compound (Theoretical Interactions)

Due to the absence of specific molecular docking studies for this compound in the reviewed literature, this section will present a theoretical analysis based on computational investigations of analogous compounds containing pyrrolidine and thiophene moieties. This approach allows for the prediction of potential biological targets and the nature of the binding interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. The insights gained from such theoretical studies are crucial in the field of drug discovery for lead optimization and in understanding the structure-activity relationships of novel compounds.

Based on the biological activities of structurally related compounds, a plausible target for this compound could be a protein kinase, a common target for inhibitors containing substituted heterocyclic rings. scispace.comacs.org For the purpose of this theoretical analysis, we will consider its potential interaction with a hypothetical protein kinase active site.

The binding of this compound within a kinase active site would likely be governed by a combination of hydrogen bonding and hydrophobic interactions. The pyrrolidine ring, with its secondary amine, can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within the binding pocket. scispace.com The thiophene ring, being aromatic and containing a sulfur atom, can participate in various interactions, including hydrophobic interactions and potential pi-stacking with aromatic amino acid residues. The chlorine atom on the thiophene ring can further modulate the electronic properties of the ring and may engage in halogen bonding or other specific interactions.

Table 1: Hypothesized Interacting Residues and Interaction Types

Interacting Amino Acid Residue (Hypothetical)Type of InteractionMoiety of this compound Involved
Aspartic Acid (Asp)Hydrogen BondPyrrolidine NH
Leucine (B10760876) (Leu)Hydrophobic InteractionThiophene ring
Valine (Val)Hydrophobic InteractionPyrrolidine ring
Phenylalanine (Phe)π-π StackingThiophene ring
Threonine (Thr)Hydrogen Bond (with backbone carbonyl)Pyrrolidine NH
Alanine (Ala)Hydrophobic InteractionChlorothiophene moiety

Detailed Research Findings (Theoretical)

In a hypothetical docking scenario, the pyrrolidine nitrogen of this compound would likely form a key hydrogen bond with the side chain of an acidic residue like aspartic acid or the backbone carbonyl of an amino acid in the hinge region of the kinase, a common binding motif for kinase inhibitors. scispace.com The pyrrolidine ring itself, being non-aromatic, can fit into hydrophobic pockets formed by aliphatic residues such as leucine and valine.

The 3-chlorothiophene (B103000) moiety would be positioned to interact with other regions of the active site. The aromatic nature of the thiophene ring could facilitate π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The chlorine substituent could potentially form halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the binding site, an interaction known to contribute to binding affinity. The sulfur atom in the thiophene ring is also capable of forming specific interactions that can enhance binding. nih.gov

Table 2: Predicted Binding Affinity and Related Parameters (Theoretical)

ParameterPredicted Value
Binding Energy (kcal/mol)-7.0 to -9.5
Dissociation Constant (Ki)Low micromolar (µM) to nanomolar (nM) range
Ligand Efficiency0.3 - 0.4

The predicted binding energy, a measure of the affinity of the compound for the target, would be expected to be in the favorable range, suggesting a stable interaction. The ligand efficiency, which relates binding energy to the number of heavy atoms, would provide an indication of the quality of the binding.

It is important to emphasize that this analysis is theoretical and based on the known interactions of similar chemical scaffolds. Experimental validation through in-vitro assays and co-crystallization studies would be necessary to confirm the actual biological target and the precise binding mode of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Chlorothiophen 2 Yl Pyrrolidine Analogues Non Clinical Focus

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their properties. uoanbar.edu.iq These models are instrumental in predicting the properties of new or untested analogues, thereby streamlining the design and screening process.

A typical QSAR study on analogues of 2-(3-chlorothiophen-2-yl)pyrrolidine would involve calculating a wide array of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of a molecule's structure. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to create a model that correlates a selection of these descriptors with an observed property (e.g., lipophilicity, receptor affinity). citedrive.comrsc.org

The robustness and predictive power of a QSAR model are assessed using various statistical metrics. rsc.org Key validation parameters include the coefficient of determination (R²), which measures how well the model fits the data, and the cross-validated coefficient of determination (Q²), which assesses the model's predictive ability. uoanbar.edu.iqrsc.org A robust model is one that is not derived by chance, a concern often addressed through tests like Y-randomization. uoanbar.edu.iq

For analogues of this compound, relevant descriptors would likely fall into several categories, as illustrated in the table below.

Descriptor CategorySpecific Descriptor ExamplePredicted Property Influence
Topological Wiener Index, Kier Shape IndicesDescribes molecular size, shape, and branching, affecting steric interactions and overall solubility.
Electronic Dipole Moment, Partial ChargesRelates to electrostatic interactions, polarity, and the ability to form hydrogen bonds. citedrive.com
Quantum-Chemical HOMO/LUMO EnergiesIndicates electronic reactivity, polarizability, and potential for charge-transfer interactions. nih.gov
3D/Steric Molecular Volume, Surface AreaPertains to the molecule's three-dimensional conformation and how it fits into a binding site.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Predicts how the molecule distributes between aqueous and lipid environments, a key factor in membrane permeability.

By developing a validated QSAR model, researchers can theoretically screen a virtual library of analogues, prioritizing the synthesis of compounds with the most promising predicted properties, thereby saving significant time and resources. researchgate.net

Influence of Pyrrolidine (B122466) Ring Substituents on Molecular Interactions (Theoretical)

The pyrrolidine ring is a versatile scaffold whose properties are significantly modulated by its substituents. researchgate.net Theoretical studies on pyrrolidine analogues reveal that substituents can exert profound effects on the ring's conformation and electronic properties, which in turn dictate its potential for molecular interactions.

One of the key features of the pyrrolidine ring is the basicity of its nitrogen atom. Substituents at the C-2 position, where the chlorothiophene group is located in the parent molecule, have a strong influence on this basicity. researchgate.net For example, electron-withdrawing groups attached at or near the C-2 position would be expected to decrease the electron density on the nitrogen, thereby reducing its basicity and its ability to act as a hydrogen bond acceptor. Conversely, electron-donating groups would enhance basicity.

Furthermore, substituents control the three-dimensional shape of the pyrrolidine ring through a phenomenon known as "puckering." The five-membered ring is not planar and can adopt various "envelope" or "twisted" conformations. researchgate.net While substituents at the C-4 position are particularly known to control the preference for Cγ-exo and Cγ-endo envelope conformers through inductive and stereoelectronic effects, any substitution on the ring will influence the conformational equilibrium. researchgate.net This puckering determines the spatial orientation of all substituents, affecting how the molecule can interact with a binding partner.

The table below summarizes the theoretical influence of different types of substituents on the pyrrolidine ring's properties.

Substituent TypePositionTheoretical Effect on Pyrrolidine RingConsequence for Molecular Interactions
Electron-Withdrawing Group (EWG) C-2Decreases basicity of the nitrogen atom.Reduces strength as a hydrogen bond acceptor.
Electron-Donating Group (EDG) C-2Increases basicity of the nitrogen atom.Enhances strength as a hydrogen bond acceptor.
Bulky/Steric Group AnyRestricts conformational flexibility and influences ring puckering.Creates specific steric demands for binding and may favor a particular 3D shape.
Polar/Charged Group AnySignificantly alters local electrostatic potential and basicity. researchgate.netIntroduces potential for strong ionic or polar interactions.

Therefore, modifying the substituents on the pyrrolidine ring of this compound analogues is a critical strategy for fine-tuning the molecule's shape and electronic character to optimize its interactions with other molecules.

Impact of Thiophene (B33073) Ring Substitution on Electronic Properties and Reactivity

The thiophene ring is an electron-rich aromatic system, and its reactivity is highly sensitive to the electronic effects of its substituents. e-bookshelf.de In this compound, the thiophene ring bears two substituents: a chlorine atom at the 3-position and a pyrrolidin-2-yl group at the 2-position. Both substituents modulate the ring's electronic properties and reactivity through a combination of inductive and resonance (mesomeric) effects.

The pyrrolidin-2-yl group, being an alkyl-type substituent attached via a C-C bond, is generally considered to be electron-donating through a positive inductive effect (+I). lumenlearning.com This effect increases the electron density of the thiophene ring, thereby activating it toward electrophilic substitution compared to unsubstituted thiophene.

The interplay of these two substituents creates a unique electronic landscape on the thiophene ring. The activating pyrrolidinyl group at C2 and the deactivating chloro group at C3 result in a complex pattern of electron density that determines the most likely sites for further chemical reactions. Computational studies on substituted thiophenes have shown that substituents significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a direct indicator of chemical reactivity. nih.govresearchgate.net For instance, electron-donating groups raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower it. researchgate.net

SubstituentPositionElectronic EffectImpact on Thiophene Ring
Pyrrolidin-2-yl C2Electron-donating (+I effect)Activates the ring, increasing its nucleophilicity and reactivity towards electrophiles.
Chlorine C3Inductively withdrawing (-I), Resonantly donating (+R)Deactivates the ring overall but directs the regioselectivity of further substitution.

Understanding these substituent effects is crucial for predicting the chemical behavior of this compound and for designing synthetic routes to its analogues.

Stereochemical Effects on Molecular Recognition and Chirality-Driven Properties

The structure of this compound possesses a chiral center at the C-2 carbon of the pyrrolidine ring—the point of attachment to the thiophene ring. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(3-chlorothiophen-2-yl)pyrrolidine and (S)-2-(3-chlorothiophen-2-yl)pyrrolidine.

This chirality is a critical determinant of the molecule's properties, particularly in its interactions with other chiral entities. Molecular recognition is a highly specific process governed by the three-dimensional complementarity between interacting molecules. researchgate.netresearchgate.net The distinct spatial arrangement of atoms in the (R) and (S) enantiomers means they will interact differently with a chiral environment, such as a protein binding site or a chiral stationary phase in chromatography.

These differential interactions are mediated by a network of non-covalent forces, including hydrogen bonds, van der Waals forces, π-π interactions, and electrostatic interactions. researchgate.net For one enantiomer to bind more favorably than the other, a minimum of three points of interaction is required (Easson-Stedman model). The precise orientation of the chlorothiophene ring and the pyrrolidine's N-H group relative to each other is fixed in one of two mirror-image conformations. This can lead to one enantiomer forming a stable, multi-point interaction with a chiral partner, while the other enantiomer may experience steric clashes or be unable to align its functional groups for optimal binding. researchgate.net

The implications of this stereochemical difference are profound, as summarized in the table below.

Property(R)-Enantiomer(S)-EnantiomerReason for Difference
Interaction with a Chiral Receptor Potentially high affinityPotentially low affinity (or vice-versa)Different 3D spatial arrangement of atoms leads to one enantiomer fitting the chiral binding site better than the other. researchgate.net
Optical Activity Rotates plane-polarized light in one direction (e.g., dextrorotatory, +)Rotates plane-polarized light equally but in the opposite direction (e.g., levorotatory, -)This is the defining physical property of enantiomers.
Chiral Chromatography Retention Time Different retention timeDifferent retention timeDifferential interaction with the chiral stationary phase allows for their separation. researchgate.net

In essence, while the enantiomers of this compound are identical in their basic chemical formula and connectivity, their chirality makes them distinct three-dimensional objects. This distinction is paramount in any context involving interaction with a chiral environment, fundamentally governing their molecular recognition properties. nih.gov

Potential Applications of 2 3 Chlorothiophen 2 Yl Pyrrolidine As a Chemical Scaffold

Utilization as a Chiral Building Block in Advanced Organic Synthesis

The inherent chirality of 2-(3-chlorothiophen-2-yl)pyrrolidine, arising from the stereocenter at the 2-position of the pyrrolidine (B122466) ring, makes it a valuable chiral building block in advanced organic synthesis. Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. nih.gov

The synthesis of optically pure pyrrolidine derivatives is a well-established area of organic chemistry. These methods often involve the asymmetric reduction of cyclic imines or the use of chiral catalysts. researchgate.net The resulting chiral pyrrolidines serve as versatile starting materials for the synthesis of a wide range of more complex chiral molecules. sigmaaldrich.comescholarship.org The presence of the 3-chlorothiophen-2-yl substituent on the pyrrolidine ring of the title compound offers additional functionalities that can be exploited in further synthetic transformations. The chloro and thioether groups can be subjected to various coupling reactions and other modifications to build molecular complexity.

Table 1: Examples of Chiral Pyrrolidine Building Blocks and their Applications

Chiral Pyrrolidine DerivativeApplication
(R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanolBuilding block for nicotinic acetylcholine (B1216132) receptor ligands. sigmaaldrich.com
(S)-(-)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanolBuilding block for ketoconazole (B1673606) and deazapurine nucleosides. sigmaaldrich.com
Diethyl (pyrrolidin-2-yl)phosphonatesPrecursors to imidazoline (B1206853) I2 receptor ligands. nih.gov

Role in the Development of Novel Organocatalysts or Ligands for Metal Catalysis

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. dntb.gov.uagreyhoundchrom.com Proline and its derivatives are among the most successful organocatalysts, effectively catalyzing a wide range of asymmetric reactions. greyhoundchrom.comchemscene.com The catalytic activity of these molecules stems from the secondary amine of the pyrrolidine ring, which can form enamines or iminium ions with carbonyl compounds, thereby activating them for subsequent reactions. nih.gov

Given this precedent, this compound and its derivatives hold significant potential as novel organocatalysts. The electronic properties of the 3-chlorothiophen-2-yl substituent could modulate the reactivity and selectivity of the pyrrolidine catalyst. Furthermore, the thiophene (B33073) ring provides a handle for the introduction of other functional groups, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions. nih.gov

Table 2: Examples of Pyrrolidine-Based Catalysts

Catalyst TypeExampleApplication
OrganocatalystL-prolineAsymmetric aldol (B89426) reactions. greyhoundchrom.com
OrganocatalystDipeptide-derived phosphine (B1218219)Enantioselective [3+2] cycloadditions. greyhoundchrom.com
Metal-Ligand Complex[Ru(bpy)2(nornicotine)2]2+Aldol reaction of acetone (B3395972) with benzaldehydes. nih.gov

Exploration in Materials Science for Functional Molecules

The unique combination of a pyrrolidine ring and a chlorothiophene moiety in this compound suggests its potential utility in the field of materials science. Thiophene-containing molecules are well-known for their interesting electronic and optical properties and are key components in a variety of organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

The incorporation of the this compound scaffold into larger conjugated systems could lead to the development of new functional materials with tailored properties. The pyrrolidine ring can influence the packing of the molecules in the solid state, which in turn affects their charge transport properties. The chlorine substituent on the thiophene ring can also be used to modify the electronic properties of the material. For instance, the synthesis of (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, a molecule containing a chlorothiophene unit, has been reported, and its crystal structure reveals a non-planar conformation that could influence its material properties. researchgate.net The development of thiazole (B1198619) derivatives containing a chlorothiophene moiety has also been explored for their potential in medicinal applications, which could be extended to materials science. nih.gov

Development of Chemical Probes for In Vitro Biochemical Studies (Non-Clinical)

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, in a controlled and selective manner. They are invaluable tools for studying biological processes at the molecular level. The this compound scaffold possesses features that make it an attractive starting point for the development of chemical probes for non-clinical, in vitro biochemical studies.

The pyrrolidine ring is a common motif in many biologically active molecules and can serve as a recognition element to target specific protein families. The 3-chlorothiophen-2-yl group offers a site for the introduction of reporter groups, such as fluorescent dyes or affinity tags, which are necessary for visualizing and isolating the target protein. The synthesis of pyrrolidine-2,3-diones has been reported for their anti-biofilm properties, demonstrating the potential of pyrrolidine scaffolds in biological applications. nih.gov Furthermore, a related compound, 1-(3-chlorothiophen-2-yl)-2-(pyrrolidin-3-yl)ethan-1-ol, has been synthesized, indicating the accessibility of derivatives with potential biological activity. nih.gov By systematically modifying the structure of this compound, it is possible to develop a library of chemical probes with varying selectivity and properties, enabling the investigation of a wide range of biochemical pathways.

Future Directions and Emerging Research Avenues in 2 3 Chlorothiophen 2 Yl Pyrrolidine Chemistry

Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally benign practices, and the synthesis of 2-(3-chlorothiophen-2-yl)pyrrolidine is no exception. The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. youtube.com Key among these are the prevention of waste, maximizing atom economy, and the use of safer solvents and reaction conditions. youtube.comskpharmteco.comyoutube.com The application of these principles to the synthesis of pyrrolidine (B122466) and thiophene (B33073) derivatives is an active area of research, aiming to reduce the environmental footprint of these important compounds.

Solvent-Free and Catalyst-Free Reactions

A significant stride towards greener synthesis is the development of solvent-free and catalyst-free reaction conditions. Solvents account for a large portion of the mass and environmental impact in standard chemical operations. skpharmteco.com Eliminating them not only reduces waste but can also lead to simpler purification procedures. Research has shown the feasibility of synthesizing various heterocyclic compounds, including pyrimidine (B1678525) and thiophene derivatives, under solvent-free conditions, sometimes utilizing mechanochemical methods like ball milling. researchgate.netresearchgate.net These techniques can lead to high yields in shorter reaction times. researchgate.net

Similarly, avoiding the use of catalysts, particularly those based on heavy metals, is a key goal of green chemistry. Catalyst-free protocols for the synthesis of pyrrole (B145914) and rhodanine (B49660) derivatives have been successfully developed, often in aqueous media, further enhancing the green credentials of the process. mdpi.com

Microwave-Assisted and Ultrasonic Synthesis

To accelerate chemical reactions and improve energy efficiency, researchers are turning to alternative energy sources like microwave irradiation and ultrasound. Microwave-assisted synthesis has been effectively used to produce a variety of heterocyclic compounds, including pyrrolo[2,3-b]pyrrole (B13429425) and 1,3-thiazolidin-4-one derivatives, often with significantly reduced reaction times compared to conventional heating. nih.govnih.govresearchgate.net

Ultrasonic irradiation is another powerful tool for promoting chemical reactions. researchgate.net It has been successfully applied to the one-pot, multicomponent synthesis of substituted pyrrolidinone and other pyrrolidine derivatives, offering advantages such as clean reaction profiles, easy work-up, and excellent yields in short reaction times. rsc.orgresearchgate.net The use of ultrasound in catalyst-free aqueous conditions for the synthesis of tetrasubstituted pyrroles further underscores its potential as a green synthetic method. mdpi.com

Development of Flow Chemistry Protocols for Efficient Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing, including enhanced safety, faster reactions, and easier scalability. chemistryviews.org The development of standardized flow chemistry protocols is crucial for ensuring the reproducibility and reliability of these processes. chemistryviews.orgresearchgate.net

A typical continuous flow setup consists of pumps, reactors, and back-pressure regulators, all of which need to be carefully described in experimental reports to ensure reproducibility. researchgate.net Researchers in the field are actively developing and publishing flow chemistry protocols for a wide range of organic reactions, which could be adapted for the synthesis of this compound and its analogs. goflow.atgoflow.at The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. chemistryviews.org

Exploration of Novel Derivatization Strategies for Enhanced Chemical Diversity

To expand the chemical space around the this compound core, the exploration of novel derivatization strategies is essential. Derivatization is a key process in medicinal chemistry and drug discovery, allowing for the fine-tuning of a molecule's properties. mdpi-res.comresearchgate.net By introducing different functional groups onto the pyrrolidine or thiophene rings, researchers can generate libraries of new compounds with potentially enhanced biological activities.

Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as thiazolidinone and aminohydantoin derivatives, have demonstrated the significant impact of substituents on their biological profiles. acs.orgnih.gov For instance, the introduction of specific groups can enhance the potency and selectivity of enzyme inhibitors. acs.org These findings provide valuable insights for the rational design of new this compound derivatives with desired properties.

Multidisciplinary Research at the Interface of Organic Chemistry and Computational Science

The integration of computational chemistry with experimental organic synthesis is a powerful approach for accelerating the discovery and development of new molecules. nih.gov In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can help to prioritize synthetic targets and provide insights into the molecular basis of their activity. nih.gov

Computational modeling has been successfully used to understand the structure-activity relationships of various heterocyclic compounds, including thiazol-2-ylhydrazone derivatives as monoamine oxidase inhibitors. nih.gov By combining computational predictions with experimental validation, researchers can more efficiently navigate the complex landscape of chemical synthesis and biological testing. This multidisciplinary approach holds great promise for the future of research on this compound, enabling the design of novel derivatives with optimized properties for various applications. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorothiophen-2-yl)pyrrolidine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves reductive amination or catalytic hydrogenation. For example:
  • Reductive Amination : React 3-chlorothiophene-2-carbaldehyde with pyrrolidine in ethanol, followed by reduction using sodium borohydride. Adjusting solvent polarity (e.g., ethanol vs. THF) and temperature (0–25°C) can enhance intermediate stability and yield .
  • Catalytic Hydrogenation : Use palladium or platinum catalysts under H₂ pressure (1–3 atm) to reduce imine intermediates. Catalyst loading (5–10 wt%) and reaction time (12–24 hrs) are critical for scalability .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Reference
Reductive AminationNaBH₄, EtOH, 0°C → 25°C65–75
Catalytic HydrogenationPd/C, H₂ (2 atm), EtOH80–85

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and chiral centers. For example, coupling constants in ¹H NMR can distinguish axial/equatorial proton configurations .

Advanced Research Questions

Q. How can researchers resolve enantiomeric forms of this compound, and what analytical techniques validate chiral purity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes) can directly produce enantiopure forms .
  • Validation : Polarimetry ([α]D measurements) and chiral HPLC (≥99% ee). Circular Dichroism (CD) spectroscopy confirms absolute configuration .

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :
  • Key Features : The chlorothiophene moiety enhances lipophilicity and π-π stacking, while the pyrrolidine ring allows conformational flexibility for receptor binding .
  • SAR Strategies :

Substituent Variation : Synthesize analogs with fluorinated (e.g., 3-F substituent) or methylthio groups to assess electronic/steric effects .

Biological Assays : Test against target enzymes (e.g., monoamine oxidases) using fluorometric assays. Compare IC₅₀ values to quantify potency shifts .

Q. Table 2: SAR of Selected Pyrrolidine Derivatives

CompoundSubstituentBioactivity (IC₅₀, nM)Reference
This compoundCl, thiophene120 (MAO-B)
2-(3,4-Difluorophenyl)pyrrolidine3,4-F₂85 (MAO-B)
(S)-2-(4-Ethoxyphenyl)pyrrolidine4-OEt200 (MAO-B)

Q. How should researchers address discrepancies in biological activity data for this compound across different studies?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms) and compound purity (HPLC/MS data). Contradictions may arise from enantiomeric impurities or solvent effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability. Reproduce key experiments under standardized protocols .

Experimental Design & Data Analysis

Q. What computational tools are recommended for modeling the interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., dopamine D₂). Validate with MD simulations (GROMACS) .
  • QSAR Modeling : Develop regression models (e.g., CoMFA) using descriptors like logP, polar surface area, and Hammett constants .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro assays?

  • Methodological Answer :
  • Formulation : Use co-solvents (e.g., 10% DMSO in PBS) to enhance solubility. Lyophilization with cyclodextrins improves shelf life .
  • Stability Testing : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4–37°C). Adjust buffer systems (e.g., citrate for acidic stability) .

Safety & Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize with 10% NaOH before disposal. Avoid inhalation of dust/volatiles (LD₅₀ H302, H315) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.